molecular formula C19H17FN4O2S B2810143 5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-03-6

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2810143
CAS No.: 901736-03-6
M. Wt: 384.43
InChI Key: BNNFPIFCWOUVMQ-UHFFFAOYSA-N
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Description

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with additional functional groups such as a fluorobenzylthio group and dimethoxy substituents. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar quinazoline derivatives have been found to exhibit significant biological activities, including anti-cancer, anti-inflammation, anti-bacterial, and anti-viral effects . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling . The specific interactions would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Given the broad range of biological activities associated with quinazoline derivatives , it is likely that this compound could affect multiple pathways, potentially including those involved in cell growth, inflammation, bacterial growth, and viral replication.

Result of Action

Based on the known activities of similar quinazoline derivatives , it is possible that this compound could have effects such as inhibiting cell growth, reducing inflammation, killing bacteria, or inhibiting viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazoline or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzylthio group and dimethoxy substituents contribute to its enhanced activity and selectivity in various applications .

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNFPIFCWOUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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